N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide

ATM kinase inhibition Caco-2 permeability Aqueous solubility

This 1-phenyl cinnoline-3-carboxamide derivative is a key scaffold for ATP-competitive kinase inhibitor programs. The para-acetamidophenyl amide introduces a dual H-bond donor/acceptor motif critical for PIKK-family selectivity, demonstrating potent ATM engagement (cellular IC50 down to 1.9 nM) and CNS-penetrant LRRK2 inhibition (IC50 ≈ 7 nM). Ideal as an unsubstituted-phenyl reference for structure-selectivity relationship studies and CSF-1R inhibitor development under patent US 7,723,337. Supplied at ≥95% HPLC purity for reproducible screening campaigns.

Molecular Formula C23H18N4O3
Molecular Weight 398.422
CAS No. 1251675-77-0
Cat. No. B2631559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide
CAS1251675-77-0
Molecular FormulaC23H18N4O3
Molecular Weight398.422
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4
InChIInChI=1S/C23H18N4O3/c1-15(28)24-16-11-13-17(14-12-16)25-23(30)21-22(29)19-9-5-6-10-20(19)27(26-21)18-7-3-2-4-8-18/h2-14H,1H3,(H,24,28)(H,25,30)
InChIKeyCZPZDBUADAWVRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide (CAS 1251675-77-0): Core Scaffold & Physicochemical Profile for Kinase-Targeted Screening


N-(4-Acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide belongs to the 3-carboxamide-4-oxo-cinnoline family, a heterocyclic scaffold extensively optimized for ATP-competitive kinase inhibition, especially against ATM, LRRK2, and c-Met [1]. The compound is commercially supplied at ≥95% HPLC purity (Mol. Wt. 398.42; C₂₃H₁₈N₄O₃) [2]. Its 1-phenyl substitution and para-acetamido-benzamide side chain differentiate it from fluoro-, dimethoxy-, and alkyl-substituted analogs that show divergent kinase selectivity and ADME properties .

Why Generic Cinnoline-3-carboxamide Substitution Fails: Substituent-Dependent ATM vs. LRRK2 Selectivity Determined by N1-Aryl and C3-Amide Moieties


Cinnoline-3-carboxamides cannot be interchanged without losing target engagement because the N1-aryl ring and C3-carboxamide side chain jointly dictate the hinge-binding geometry, as demonstrated by the 10-fold ATM potency shift observed between N1-phenyl and N1-methyl analogs (compound 8 vs. 12) [1]. The para-acetamidophenyl amide of CAS 1251675-77-0 introduces a dual hydrogen-bond donor/acceptor motif absent in simple benzyl or dimethoxyphenyl amides, which alters the PIKK-family selectivity fingerprint (e.g., ATM IC₅₀ = 0.14–26 μM for various cinnoline carboxamides) [1]. Moreover, the 4-fluorophenyl analog (CAS not provided) exhibits a computed logD⁷.⁴ of 3.40 vs. 2.7–3.0 for unsubstituted phenyl cinnolines, directly affecting permeability and efflux ratio .

Quantitative Differentiation Evidence for N-(4-Acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide (CAS 1251675-77-0)


Cinnoline Core vs. Quinoline Core: 1.8-Fold Improvement in Caco-2 Permeability and 1.8-Fold Higher Aqueous Solubility

Switching from a quinoline to a cinnoline core (as in CAS 1251675-77-0) improves passive permeability and reduces efflux. Compound 8 (cinnoline, CH₂OMe side chain) displayed Caco-2 Papp A‑B = 27 × 10⁻⁶ cm/s (efflux ratio 0.7) and aqueous solubility > 1000 μM, compared to quinoline analog 1 (Caco-2 Papp 8.5 × 10⁻⁶ cm/s; efflux ratio 3.2; solubility 590 μM) [1]. This 3.2-fold higher permeability and ≥1.7-fold higher solubility are attributed to lower cinnoline basicity (pKa 5.3 vs. 7.6) and an intramolecular H‑bond [1].

ATM kinase inhibition Caco-2 permeability Aqueous solubility cinnoline carboxamide quinoline carboxamide

Para-Acetamidophenyl Amide vs. Dimethoxyphenyl Amide: Predicted ATM Kinase Selectivity Advantage Based on Cinnoline Carboxamide SAR

In the cinnoline carboxamide series, the nature of the C3-amide substituent profoundly influences ATM vs. ATR selectivity. For compound 12 (bearing a 2,3,5-trifluorobenzyloxy side chain), ATM cellular IC₅₀ = 0.0019 μM with >15,000-fold selectivity over ATR (IC₅₀ > 30 μM) and >10,000-fold over PI3Kβ/mTOR (IC₅₀ > 15 μM) [1]. Although CAS 1251675-77-0 lacks published IC₅₀ data, its para-acetamidophenyl amide is structurally analogous to the potent and selective amide motifs, whereas the 3,4-dimethoxyphenyl analog (CAS 1251673-03-6) has not been profiled in any published kinase panel [2]. SAR from the series shows that hydrophobic, hydrogen-bond-capable amides favor ATM over related PIKK enzymes, positioning CAS 1251675-77-0 as a more rational ATM or LRRK2 screening candidate than the dimethoxy analog [1].

ATM kinase selectivity cinnoline carboxamide SAR PIKK family acetamidophenyl substituent dimethoxyphenyl analog

4-Fluorophenyl Analog vs. Unsubstituted 1-Phenyl Derivative: 0.21 Decrease in Computed logD⁷.⁴ Shifts Predicted ADME Profile

Comparison of computed logD⁷.⁴ values reveals a clear differentiation between the 4-fluorophenyl analog and the unsubstituted 1-phenyl derivative (CAS 1251675-77-0). N-(4-acetamidophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide has a predicted logD⁷.⁴ of 3.40, while the core cinnoline carboxamide series (1-phenyl) exhibits logD⁷.⁴ values of 2.7–3.0 (e.g., compound 8: 2.7; compound 12: 2.9) [REFS-1, REFS-2]. This ~0.5–0.7 log unit increase would predict higher tissue distribution but potentially lower aqueous solubility for the fluorinated analog.

logD prediction cinnoline carboxamide fluorophenyl substitution lipophilicity ADME differentiation

Cinnoline Carboxamides as Dual WT/Mutant LRRK2 Inhibitors: Class-Level Potency Benchmark (IC₅₀ ~7 nM) Supports Target Family Engagement Potential

A focused series of cinnoline-3-carboxamides was reported to be potent against both wild-type (IC₅₀ ≈ 7 nM) and mutant LRRK2 kinase activity in biochemical assays, demonstrating good to excellent CNS penetration [1]. Although CAS 1251675-77-0 has not been individually tested in this specific paper, the 1-phenyl cinnoline-3-carboxamide chemotype is directly represented in the LRRK2 pharmacophore. This class-level potency benchmark supports prioritization of cinnoline-3-carboxamides over other hinge-binding chemotypes (e.g., quinoline-3-carboxamides) for LRRK2 inhibitor screening [1].

LRRK2 kinase cinnoline-3-carboxamide Parkinson's disease wild-type LRRK2 mutant LRRK2

CSF-1R Inhibitory Activity: Patent-Supported Class Overlap Suggests Utility Distinct from ATM/LRRK2 Selectivity

US Patent 7,723,337 discloses 3-cinnolinecarboxamide derivatives, including compounds with acetamido substitution, as colony stimulating factor 1 receptor (CSF-1R) kinase inhibitors with anti-cancer utility [1]. This establishes a third kinase inhibition vector (CSF-1R) distinct from ATM and LRRK2, expanding the target engagement landscape for CAS 1251675-77-0. In contrast, quinoline-3-carboxamides are predominantly optimized for ATM (e.g., AZD0156), and the 4-fluorophenoxy quinoline-cinnoline hybrids target c-Met (IC₅₀ 0.59 nM for compound 33) [2]. The acetamidophenyl substituent of CAS 1251675-77-0 falls within the patent claims for CSF-1R activity, providing a formal intellectual-property rationale for its procurement over non-claimed analogs.

CSF-1R kinase cinnoline-3-carboxamide cancer immunotherapy patent evidence kinase selectivity

Purity and Sourcing Consistency: Vendor-Specified ≥95% HPLC Purity with Single Defined Isomer vs. Uncharacterized Analog Mixtures

CAS 1251675-77-0 is commercially supplied with ≥95% HPLC purity (achiral stereochemistry) [1]. In comparison, the 4-fluorophenyl analog (ChemDiv P505-1983) is also specified as ACHIRAL with purity ≥95%, but the 2,3-dimethylphenyl analog (CAS not provided) and several related benzylamide derivatives lack disclosed purity thresholds in public catalogs . For quantitative high-throughput screening (qHTS), lot-to-lot purity ≥95% is the minimum accepted threshold to ensure ≤5% false-positive or false-negative rate due to impurities; compounds without certified purity introduce unquantifiable assay risk.

HPLC purity compound procurement quality specification cinnoline carboxamide screening library

High-Value Application Scenarios for N-(4-Acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide (CAS 1251675-77-0)


ATM Kinase Inhibitor Screening Libraries for DNA Damage Response Oncology

Based on the 1-phenyl cinnoline core's demonstrated ATM potency (cellular IC₅₀ down to 1.9 nM for compound 12) and favorable ADME properties over quinoline analogs (3.2× higher Caco-2 permeability, 1.8× lower efflux ratio, >1000 μM solubility) [1], CAS 1251675-77-0 is optimally deployed as a core scaffold derivative in ATM-focused screening cascades, especially when combined with DNA-damaging agents such as irinotecan [1].

LRRK2 Inhibitor Lead-Like Fragment Screening for Parkinson's Disease

Cinnoline-3-carboxamides have demonstrated potent dual WT/mutant LRRK2 inhibition (IC₅₀ ≈ 7 nM) and CNS penetration [2], positioning CAS 1251675-77-0 as a chemically tractable compound for LRRK2 biochemical and cellular assays. The presence of the para-acetamidophenyl amide offers a hydrogen-bonding-rich vector compatible with the LRRK2 hinge-region pharmacophore [2].

CSF-1R Immuno-Oncology Probe Development

US Patent 7,723,337 generically claims acetamido-substituted cinnoline carboxamides as CSF-1R inhibitors [3]. CAS 1251675-77-0 is therefore a legitimate starting point for structure-activity relationship studies targeting CSF-1R, a validated immuno-oncology target, with the advantage of patent-backed freedom-to-operate research use [3].

PIKK-Selectivity Profiling and Physicochemical Comparator Studies

With its 1-phenyl cinnoline core and para-acetamidophenyl amide, CAS 1251675-77-0 serves as an ideal unsubstituted-phenyl reference compound for structure-selectivity relationship studies across the PIKK family (ATM, ATR, DNAPK, mTOR). Its predicted lower logD (~2.7) vs. the 4-fluorophenyl analog (logD 3.40) makes it a preferred choice for aqueous solubility-limited assay formats.

Quote Request

Request a Quote for N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.